

# Bis(2-Chloroethyl)amine hydrochloride-d8 certificate of analysis

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Compound of Interest

Compound Name:

Bis(2-Chloroethyl)amine
hydrochloride-d8

Cat. No.:

B12391564

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# Technical Guide: Bis(2-Chloroethyl)amine hydrochloride-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile for **Bis(2-Chloroethyl)amine hydrochloride-d8**, a deuterated analog of the alkylating agent nornitrogen mustard. This document is intended to serve as a reference for the quality control, characterization, and application of this compound in research and development settings. **Bis(2-Chloroethyl)amine hydrochloride-d8** is primarily utilized as an internal standard for the quantification of Bis(2-Chloroethyl)amine hydrochloride in various biological matrices during pharmacokinetic and metabolic studies.[1][2]

## **Product Identification and Specifications**

This section outlines the key identifiers and typical physicochemical properties of **Bis(2-Chloroethyl)amine hydrochloride-d8**.



Identifier	Value	
Chemical Name	2-chloro-N-(2-chloro-1,1,2,2- tetradeuterioethyl)-1,1,2,2- tetradeuterioethanamine;hydrochloride[3]	
CAS Number	102092-04-6[3]	
Unlabelled CAS Number	821-48-7[3]	
Molecular Formula	C4H2D8Cl3N[1]	
Molecular Weight	186.54 g/mol [1]	
Physicochemical Property	Specification	
Appearance	White to off-white or beige crystalline powder/solid.[3][4][5]	
Solubility	Soluble in water.[3]	
Melting Point	212-214 °C	
Storage	Store at room temperature or 4°C, sealed and protected from moisture.[1][4]	

# **Analytical Data Summary**

The following table summarizes the typical quality control tests and their acceptance criteria for a representative batch of **Bis(2-Chloroethyl)amine hydrochloride-d8**.

Test	Method	Specification
Assay	Titration	≥98.0%[4]
Identification	FTIR	Conforms to structure[6]
Structure Confirmation	<sup>1</sup> H NMR Spectroscopy	Consistent with structure[4]
Isotopic Purity	Mass Spectrometry	≥98 atom % D[7]
Chemical Purity	HPLC	>95%[8]



#### **Experimental Protocols**

This section details the methodologies for the key analytical experiments cited in the data summary.

### **Assay by Titration**

The assay determines the purity of the substance by titrating the amine hydrochloride salt.

- Principle: A non-aqueous acid-base titration is performed. The amine hydrochloride is weakly basic and can be titrated with a strong acid in a non-aqueous solvent.
- Apparatus: Analytical balance, burette, beaker, magnetic stirrer.
- Reagents: Perchloric acid (HClO<sub>4</sub>) in glacial acetic acid (0.1 N), glacial acetic acid, crystal violet indicator.
- Procedure:
  - Accurately weigh a sample of Bis(2-Chloroethyl)amine hydrochloride-d8 and dissolve it in glacial acetic acid.
  - Add a few drops of crystal violet indicator.
  - Titrate the solution with 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to blue-green.
  - The percentage purity is calculated based on the volume of titrant consumed.

#### Identification by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the identity of the compound by analyzing its functional groups.

- Principle: The sample is irradiated with infrared radiation, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule, creating a unique spectral fingerprint.
- Apparatus: FTIR spectrometer.



#### • Procedure:

- A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.[9]
- Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR)
  accessory.
- The sample is scanned over the range of 4000-400 cm<sup>-1</sup>.
- The resulting spectrum is compared to a reference spectrum of Bis(2-Chloroethyl)amine hydrochloride. The presence of characteristic peaks for N-H, C-H, and C-Cl bonds confirms the identity.

### Structure Confirmation by <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure. For the deuterated compound, the absence of proton signals at specific positions confirms deuteration.

- Principle: The sample is placed in a strong magnetic field and irradiated with radio waves.
   The absorption of energy by hydrogen nuclei (protons) provides information about their chemical environment.
- Apparatus: NMR spectrometer (e.g., 400 MHz).
- Reagents: Deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- Procedure:
  - Dissolve an accurately weighed sample in the appropriate deuterated solvent.
  - Transfer the solution to an NMR tube.
  - Acquire the ¹H NMR spectrum.
  - The spectrum should be consistent with the structure of the hydrochloride salt of the amine.[4] For the d8 analog, the characteristic signals for the ethyl protons will be absent,



confirming the high level of deuteration.

#### **Purity by HPLC**

High-Performance Liquid Chromatography (HPLC) is employed to assess the chemical purity and detect any impurities.

- Principle: The sample is dissolved in a mobile phase and injected into a column packed with a stationary phase. The components of the sample separate based on their differential partitioning between the two phases.
- Apparatus: HPLC system with a suitable detector (e.g., UV or ELSD).
- Typical Conditions:
  - Column: SeQuant® ZIC®-HILIC (150x4.6 mm, 5 μm) or similar.[7]
  - Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.9) in an 85:15 (v/v) ratio.[7]
  - Flow Rate: 1.0 mL/min.[7]
  - Detection: Evaporative Light Scattering Detector (ELSD).[7]
  - Temperature: 30 °C.[7]
- Procedure:
  - Prepare a solution of the sample in the mobile phase.
  - Inject the solution into the HPLC system.
  - Record the chromatogram and calculate the area percentage of the main peak to determine the purity.

#### **Isotopic Purity by Mass Spectrometry**

Mass Spectrometry (MS) is used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.



- Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular mass and the relative abundance of different isotopic species.
- Apparatus: Mass spectrometer (e.g., coupled with GC or LC, or via direct infusion).
- Ionization Technique: Electrospray Ionization (ESI) is commonly used.[10]
- Procedure:
  - Prepare a dilute solution of the sample.
  - Introduce the sample into the mass spectrometer.
  - Acquire the mass spectrum in the appropriate mass range.
  - The spectrum will show a peak corresponding to the molecular ion of the d8-labeled compound. The isotopic enrichment is determined by comparing the intensity of this peak to any residual peaks corresponding to partially deuterated or non-deuterated species.

#### **Mechanism of Action and Signaling**

While **Bis(2-Chloroethyl)amine hydrochloride-d8** is used as a stable isotope-labeled internal standard, its non-deuterated counterpart is a potent DNA alkylating agent.[3][11] Understanding its mechanism is crucial for researchers in oncology and drug development.

Bis(2-chloroethyl)amine is a bifunctional alkylating agent that forms highly reactive aziridinium ions in vivo. These ions then react with nucleophilic sites on DNA, particularly the N7 position of guanine.[12][13] Being bifunctional, one molecule can react with two different guanine bases, leading to the formation of DNA interstrand or intrastrand cross-links.[12][14] These cross-links prevent DNA strand separation, thereby blocking DNA replication and transcription.[1][13] This extensive DNA damage triggers cell cycle arrest and ultimately leads to the activation of apoptotic pathways and cell death.[12][13]





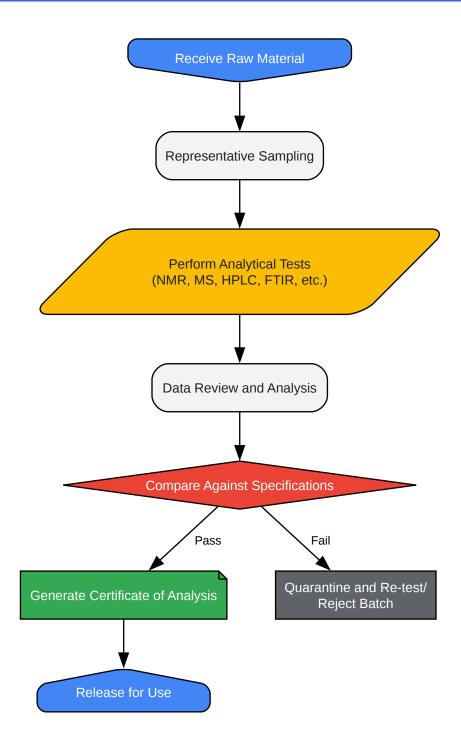
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Mechanism of DNA alkylation and induced apoptosis.

## **Experimental and Quality Control Workflow**

The following diagram illustrates a typical workflow for the quality control and certification of a chemical reference standard like **Bis(2-Chloroethyl)amine hydrochloride-d8**.





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General quality control workflow for a chemical standard.

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